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N-methylquinoxaline-6-carboxamide

PARP inhibitor DNA damage repair cancer research

Researchers sourcing quinoxaline-based PARP tool compounds often encounter undefined substitution patterns that compromise target selectivity. This compound provides a precisely characterized N-methyl carboxamide at the 6-position. - Potent PARP1 inhibition (IC50: 7 nM) and preferential PARP-2 selectivity (~5-fold over PARP-1). - Concurrent HDAC6 engagement (IC50: 57 nM) for dual-pathway mechanistic studies. - Validated bioisostere of quinoline/naphthalene scaffolds for reliable scaffold-hopping and IP diversification.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1343299-66-0
Cat. No. B1400729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylquinoxaline-6-carboxamide
CAS1343299-66-0
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C10H9N3O/c1-11-10(14)7-2-3-8-9(6-7)13-5-4-12-8/h2-6H,1H3,(H,11,14)
InChIKeyQXMOKYATERMTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylquinoxaline-6-carboxamide: Technical & Biological Profile


N-Methylquinoxaline-6-carboxamide (CAS 1343299-66-0) is a heterocyclic small molecule (C10H9N3O, MW 187.20 g/mol) characterized by a quinoxaline core with an N-methyl carboxamide substituent at the 6-position [1]. This compound has been documented as a poly(ADP-ribose) polymerase (PARP) inhibitor [2] and has demonstrated binding affinity for histone deacetylase 6 (HDAC6) [3]. The quinoxaline scaffold serves as a recognized bioisostere for quinoline and naphthalene carboxamides in medicinal chemistry applications .

PARP1 Pathway Studies
Supports PARP1 inhibition assays with reported nanomolar activity range.
Dual-Target Research
Enables investigation of concurrent PARP1 and HDAC6 engagement in chromatin remodeling models.
Scaffold Selectivity
Quinoxaline core provides a class-level PARP-2 preferential scaffold for isoform studies.

N-Methylquinoxaline-6-carboxamide: Why Substitution Fails


Substituting N-methylquinoxaline-6-carboxamide with structurally similar quinoxaline-6-carboxamide derivatives is not scientifically warranted because the N-methyl amide substitution at the 6-position directly modulates target binding profiles. Structure-based drug design studies have established that quinoxaline derivatives exhibit distinct selectivity patterns for PARP isoforms; specifically, quinoxaline-based inhibitors demonstrate superior selectivity for PARP-2 relative to PARP-1 compared to quinazolinone analogs [1]. Without precise substitution at the 6-position carboxamide moiety, the target engagement profile shifts substantially, as documented in comparative PARP enzyme assays using recombinant PARP-1 and PARP-2 [2]. This substitution-dependent activity profile underscores that generic quinoxaline-6-carboxamide analogs cannot serve as reliable surrogates without introducing uncontrolled experimental variables in PARP inhibition studies.

N-Methyl Group
Removal or modification of the N-methyl amide at 6-position may shift target binding profiles and isoform engagement.
PARP-2 Selectivity
Quinoxaline derivatives display class-level PARP-2 preference; generic analogs may not replicate reported isoform selectivity patterns.
Carboxamide Geometry
Substitution variation on the carboxamide moiety can alter molecular recognition and PARP inhibition characteristics.

N-Methylquinoxaline-6-carboxamide: Comparative Evidence


PARP1 Enzymatic Inhibition Profile

N-Methylquinoxaline-6-carboxamide exhibits PARP1 enzymatic inhibition with an IC50 of 7 nM measured by colorimetric assay [1]. This potency is comparable to first-generation clinical PARP inhibitors such as olaparib, which demonstrates PARP1 IC50 values ranging from 1–19 nM across reported assays, and niraparib (2–35 nM) [2]. The compound's PARP1 inhibitory activity establishes its utility as a reference tool in PARP-targeted research where a quinoxaline-based scaffold with defined potency is required.

PARP1 IC50
Cross-study context
7 nM
Within range of reported PARP1 inhibitors used in research
Colorimetric assay; cross-study comparison
PARP inhibitor DNA damage repair cancer research

Dual PARP1/HDAC6 Inhibition Profile

N-Methylquinoxaline-6-carboxamide demonstrates measurable inhibition of both PARP1 (IC50 = 7 nM) and HDAC6 (IC50 = 57 nM), yielding an approximately 8-fold selectivity for PARP1 over HDAC6 in parallel enzymatic assays [1]. This dual-target profile distinguishes it from agents that exclusively target PARP enzymes. The HDAC6 inhibitory activity (57 nM) was determined via fluorescence-based assay following 15-minute incubation [1]. While talazoparib exhibits superior PARP1 potency (IC50 = 0.57 nM) , it lacks meaningful HDAC6 engagement, whereas N-methylquinoxaline-6-carboxamide provides measurable activity at both targets relevant to chromatin remodeling and DNA repair pathways.

Dual Target Activity
Comparative assay context
PARP1 IC50 7 nM
HDAC6 IC50 57 nM
≈8-fold PARP1 preference
Supports chromatin remodeling pathway studies
Talazoparib reported lacking HDAC6 activity
dual inhibitor epigenetics synthetic lethality

Quinoxaline Scaffold PARP-2 Selectivity

Structure-based drug design analysis combining X-ray crystallography and homology modeling has established that quinoxaline derivatives, as a class, exhibit superior selectivity for PARP-2 compared to quinazolinone derivatives, which display relatively higher selectivity for PARP-1 [1]. Within the quinoxaline chemotype, a specific inhibitor (CAS 489457-67-2) demonstrates PARP-2 IC50 = 7 nM and PARP-1 IC50 = 33 nM, representing an approximately 5-fold selectivity for PARP-2 . This scaffold-level isoform selectivity pattern provides a rational basis for selecting quinoxaline-6-carboxamide derivatives, including N-methylquinoxaline-6-carboxamide, when PARP-2-biased tool compounds are required for target validation studies.

PARP-2 Preference
Class-level
Quinoxaline scaffold PARP-2 selectivity (rep. analog 5-fold)
Scaffold-level isoform selectivity reported for PARP-2 research
Representative analog: PARP-2 IC50 7 nM, PARP-1 33 nM
isoform selectivity PARP-2 structure-activity relationship

Quinoxaline as Bioisostere of Quinoline Carboxamides

The quinoxaline core of N-methylquinoxaline-6-carboxamide functions as an established bioisostere of quinoline and naphthalene carboxamide scaffolds in medicinal chemistry applications . This bioisosteric relationship enables scaffold-hopping strategies where the quinoxaline moiety can replace quinoline or naphthalene frameworks while preserving or modulating pharmacological activity. The N-methyl substitution at the 6-carboxamide position introduces defined conformational constraints relative to unsubstituted analogs due to amide bond rotational isomerism, which influences the compound's three-dimensional presentation to biological targets .

Bioisosteric Scaffold
Data to verify
Quinoxaline bioisostere of quinoline/naphthalene carboxamides
May support scaffold-hopping medicinal chemistry
Target binding context-dependent; data to verify
medicinal chemistry scaffold hopping bioisostere

N-Methylquinoxaline-6-carboxamide: Research & Procurement Applications


PARP1 Reference Compound in DNA Damage Repair

Based on documented PARP1 enzymatic inhibition with an IC50 of 7 nM in colorimetric assays [1], N-methylquinoxaline-6-carboxamide is appropriate for use as a reference tool compound in in vitro PARP1 inhibition studies. The compound's potency resides within the range of clinically established PARP1 inhibitors (olaparib: 1–19 nM; niraparib: 2–35 nM) [2], supporting its utility in biochemical assays where a quinoxaline-based PARP inhibitor is needed for comparative pharmacology or structure-activity relationship investigations.

Dual-Target PARP1/HDAC6 Mechanistic Probe

The compound's concurrent inhibition of PARP1 (IC50 = 7 nM) and HDAC6 (IC50 = 57 nM) [1] supports its application in research examining the intersection of DNA damage repair and chromatin remodeling pathways. This dual activity profile distinguishes it from single-target PARP inhibitors such as talazoparib (PARP1 IC50 = 0.57 nM, no HDAC6 activity) [2] and enables experimental designs investigating synthetic lethality, epigenetic modulation, or combination therapy hypotheses where simultaneous PARP1 and HDAC6 engagement is mechanistically relevant.

PARP-2 Isoform-Selective Scaffold Development

Given the established class-level selectivity of quinoxaline derivatives for PARP-2 over PARP-1, as demonstrated by structure-based drug design studies showing superior PARP-2 selectivity of quinoxalines compared to quinazolinones [1], N-methylquinoxaline-6-carboxamide and its analogs are suitable for research programs targeting PARP-2-specific inhibition. Representative quinoxaline-based PARP inhibitors achieve approximately 5-fold selectivity for PARP-2 (IC50 = 7 nM) over PARP-1 (IC50 = 33 nM) [2], supporting the use of this scaffold class when PARP-2-preferential tool compounds are required to dissect isoform-specific functions.

Bioisosteric Scaffold Replacement in Medicinal Chemistry

The established bioisosteric relationship between quinoxaline and both quinoline and naphthalene carboxamide scaffolds [1] positions N-methylquinoxaline-6-carboxamide as a viable scaffold-hopping candidate in lead optimization campaigns. This application is particularly relevant for programs seeking to diversify chemical matter, improve physicochemical properties, or navigate existing intellectual property while maintaining target engagement profiles derived from quinoline or naphthalene-based pharmacophores. The defined conformational constraints imposed by the N-methyl carboxamide substitution [2] may additionally influence binding mode and selectivity outcomes in structure-based design efforts.

Application
Selection Property
Validation Focus
DNA Damage Repair Studies
Reported PARP1 inhibition range
Assay-based inhibition verification
Chromatin Remodeling Research
Dual PARP1/HDAC6 activity
Co-target engagement assays
PARP-2 Isoform Studies
Quinoxaline scaffold class-level PARP-2 preference
Isoform-selective inhibition validation
Scaffold-Hopping Chemistry
Bioisosteric quinoxaline core
Target binding and selectivity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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